

# (1R,2R)-2-Fluorocyclopropanecarboxylic acid chemical properties

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## Compound of Interest

Compound Name: (1R,2R)-2-  
Fluorocyclopropanecarboxylic acid

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An In-depth Technical Guide to **(1R,2R)-2-Fluorocyclopropanecarboxylic Acid**

## Abstract

**(1R,2R)-2-Fluorocyclopropanecarboxylic acid** (CAS No: 127199-13-7) is a chiral fluorinated building block of significant interest to the pharmaceutical and life sciences industries. The incorporation of a strained, rigid cyclopropane ring combined with the unique electronic properties of fluorine makes this molecule a valuable synthon for the development of novel therapeutics. Its specific stereochemistry is crucial for targeted biological activity, enhancing properties such as metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development.

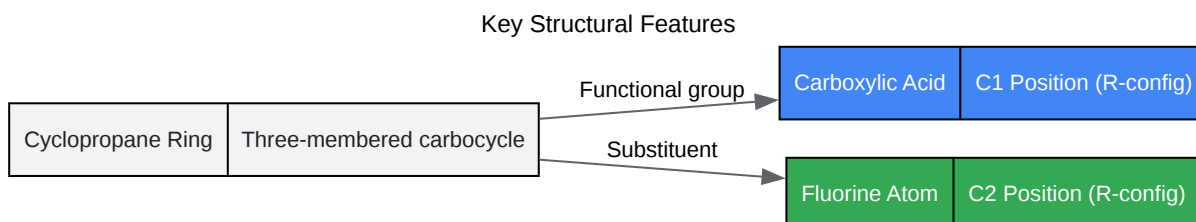
## Core Chemical and Physical Properties

**(1R,2R)-2-Fluorocyclopropanecarboxylic acid** is typically a solid or powder at room temperature.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.

Property	Value	Reference
CAS Number	127199-13-7	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	[2]
Molecular Weight	104.08 g/mol	[2][3]
Appearance	Solid or powder	[1]
Melting Point	50 – 70 °C	[1]
Boiling Point	202.4 ± 33.0 °C at 760 mmHg	[1][4]
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[1][4]
Solubility	34 g/L in water at 25°C (calculated)	[1]
Flash Point	76.2 ± 25.4 °C	[1]
pKa	~3.8 (estimated for the carboxylic acid group)	[5]
Index of Refraction	1.438	[1]
Vapor Pressure	0.1 ± 0.8 mmHg at 25°C	[1]

## Structure and Spectroscopic Data

The molecule's structure consists of a cyclopropane ring with a fluorine atom and a carboxylic acid group substituted on adjacent carbons, both in the trans configuration with (R) stereochemistry at each chiral center.



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Caption: Logical diagram of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**'s key features.

Spectroscopic data is crucial for its characterization. While specific spectra for the (1R,2R) isomer are not widely published, data for related isomers and derivatives are available. For instance,  $^1\text{H}$  NMR spectra for the (1S,2R) isomer have been documented.[6] Additionally,  $^{13}\text{C}$  NMR data for the methyl ester of (1R,2R)-2-fluorocyclopropane-1-carboxylic acid is available, and  $^{19}\text{F}$  NMR data has been reported for the general trans (anti) isomer.[7][8]

## Synthesis and Reactivity

The synthesis of enantiomerically pure fluorinated cyclopropanes is a significant challenge in organic chemistry. Several strategies have been developed to produce these valuable intermediates.

## Experimental Protocol: General Multi-Step Synthesis

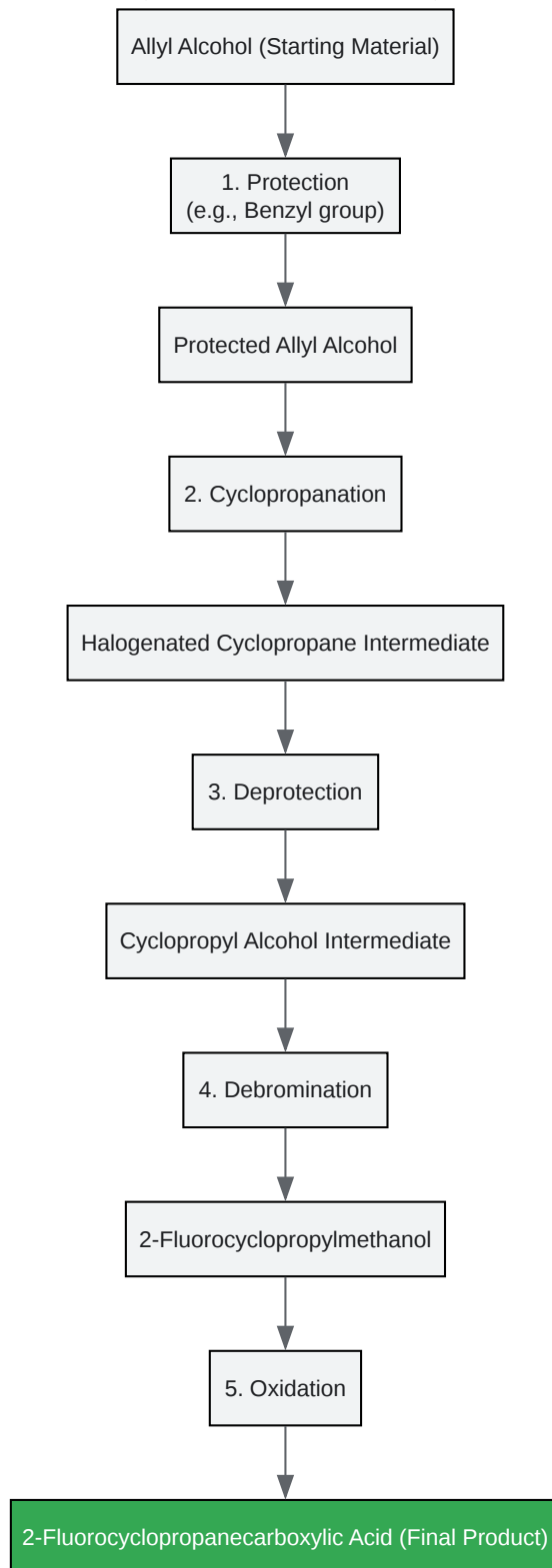
One documented approach involves a five-step synthesis starting from allyl alcohol.[9] This method provides a foundational pathway for producing the 2-fluorocyclopropane carboxylic acid core.

Methodology:

- **Protection:** The hydroxyl group of allyl alcohol is protected, for example, as a benzyl ether, to prevent interference in subsequent steps.
- **Cyclopropanation:** The protected allyl ether undergoes a cyclopropanation reaction. A common method involves using a fluorinated carbene source, such as dibromofluoromethane with a phase transfer catalyst.[9]
- **Deprotection:** The benzyl protecting group is removed to regenerate the free alcohol.
- **Debromination/Functionalization:** The resulting intermediate is treated with a reducing agent, like zinc powder, to remove bromine atoms introduced during cyclopropanation.[9]
- **Oxidation:** The primary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. A mixture of acetone and water has been reported as an effective

solvent for this final step.<sup>[9]</sup>

General Synthesis Workflow from Allyl Alcohol



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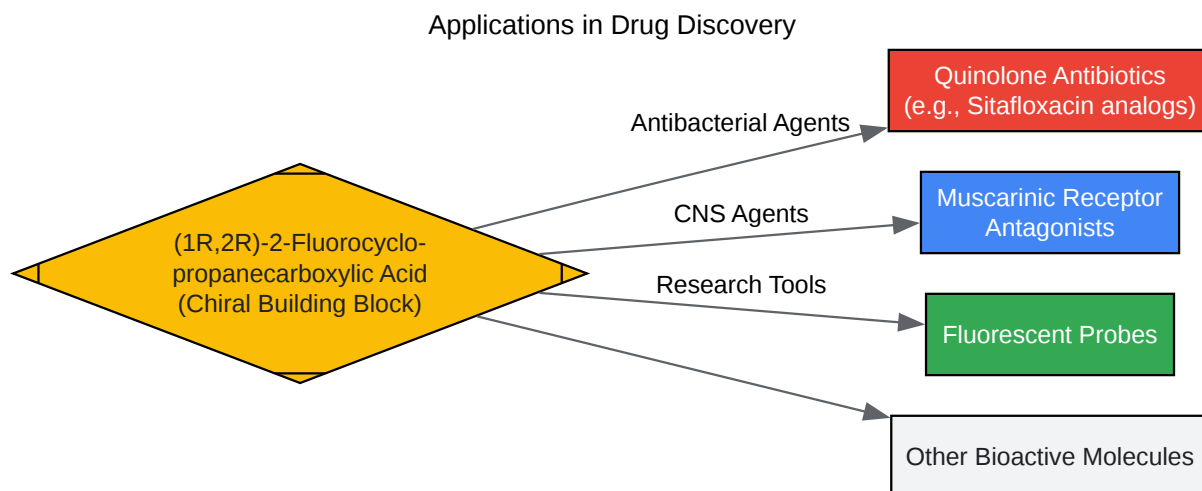
Caption: A generalized five-step workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.[\[9\]](#)

Other advanced methods, including rhodium-catalyzed asymmetric cyclopropanation, have been developed to achieve high stereoselectivity, which is critical for pharmaceutical applications.[\[10\]](#)[\[11\]](#)

## Applications in Research and Drug Development

The unique structural and electronic properties of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** make it a highly sought-after building block in medicinal chemistry.[\[12\]](#) Its primary application is as a key intermediate in the synthesis of complex, biologically active molecules.[\[12\]](#)

- **Antimicrobial Agents:** Fluorinated cyclopropyl groups are a cornerstone of modern fluoroquinolone antibiotics. This moiety is crucial for the activity of drugs like Sitafloxacin, where it enhances antibacterial potency and modulates pharmacokinetic properties.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Muscarinic Receptor Antagonists:** The compound serves as a precursor for developing agents targeting muscarinic receptors, which are implicated in various central nervous system disorders.[\[5\]](#) The rigid cyclopropane scaffold helps in optimizing receptor binding.[\[5\]](#)
- **Fluorescent Probes:** The carboxylic acid handle allows for the straightforward attachment of fluorescent tags, enabling the creation of probes for detecting enzymatic activity and other biological processes.[\[5\]](#)
- **General Drug Discovery:** The introduction of the fluorocyclopropane motif can improve a drug candidate's metabolic stability, lipophilicity, and membrane permeability, making it a valuable strategy in lead optimization.[\[16\]](#)[\[17\]](#)



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Caption: The role of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** as a versatile starting point for various classes of functional molecules.

## Safety and Handling

**(1R,2R)-2-Fluorocyclopropanecarboxylic acid** is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant.

Hazard Class	GHS Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1]
Eye Irritation	H319	Causes serious eye irritation	[1]
Respiratory Irritation	H335	May cause respiratory irritation	[1]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

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